

Application Notes: Employing **1,2,4,5-Tetrazine** Derivatives as Fluorogenic Probes

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Compound of Interest

Compound Name: 1,2,4,5-Tetrazine

Cat. No.: B1199680

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Introduction

1,2,4,5-tetrazine derivatives have emerged as powerful tools in chemical biology and drug development, primarily for their role in bioorthogonal chemistry.[1][2] These compounds participate in inverse electron demand Diels-Alder (iEDDA) reactions with strained dienophiles, such as trans-cyclooctene (TCO), enabling the specific labeling of biomolecules in living systems.[3][4] A key advantage of many tetrazine-fluorophore conjugates is their fluorogenic nature; the tetrazine moiety quenches the fluorescence of the attached dye, which is restored upon reaction with a dienophile.[5][6] This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for no-wash imaging applications in live cells and in vivo.[1][7][8]

Mechanism of Action: Fluorogenic "Turn-On"

The fluorescence quenching by the tetrazine ring is often attributed to photoinduced electron transfer (PET) from the excited fluorophore to the electron-deficient tetrazine.[4][9] Upon the iEDDA cycloaddition with a dienophile, the tetrazine is converted to a dihydropyrazine, disrupting the quenching mechanism and restoring the fluorescence of the dye.[6] This process is illustrated in the signaling pathway diagram below. Some studies also suggest through-bond energy transfer (TBET) as a quenching mechanism, particularly when the tetrazine and fluorophore are in close proximity through a conjugated linker.[10]

Key Features and Applications:

- **Bioorthogonal Reactivity:** The iEDDA reaction is highly specific and does not interfere with native biological processes, allowing for targeted labeling in complex environments.[\[11\]](#)
- **Rapid Kinetics:** The reaction between tetrazines and strained alkenes is exceptionally fast, enabling real-time imaging of dynamic cellular events.[\[1\]](#)[\[11\]](#)
- **Fluorogenic Signal:** The "turn-on" fluorescence upon reaction significantly enhances the signal-to-noise ratio by minimizing background from unreacted probes.[\[7\]](#)[\[11\]](#)
- **Versatility:** A wide range of fluorophores across the visible spectrum have been successfully conjugated with tetrazines, offering a palette of colors for multiplexed imaging.[\[8\]](#)[\[12\]](#)
- **Pre-Targeting Strategies:** A two-step labeling approach can be employed where a TCO-modified antibody or ligand first binds to its target, followed by the addition of the tetrazine-fluorophore probe. This minimizes off-target binding of the fluorescent probe.[\[11\]](#)
- **Super-Resolution Microscopy:** The high signal-to-noise ratio and specificity of tetrazine probes make them well-suited for advanced imaging techniques like super-resolution microscopy.[\[4\]](#)[\[9\]](#)
- **In Vivo Imaging:** The biocompatibility and fluorogenic properties of these probes have enabled their use for imaging in whole organisms.[\[13\]](#)
- **Sensing Reactive Oxygen Species:** Specially designed tetrazine probes have been developed for the specific and sensitive imaging of superoxide in living cells.[\[14\]](#)[\[15\]](#)

Available Probes and Their Photophysical Properties

A variety of **1,2,4,5-tetrazine**-fluorophore conjugates are available, each with distinct photophysical properties. The choice of the probe depends on the specific application, including the desired emission wavelength and the required brightness and photostability. Below is a summary of some commonly used tetrazine-dye conjugates.

Tetrazine-Dye Conjugate	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ) of Product	Fluorescence Turn-On Ratio	Reference(s)
Tetrazine-BODIPY FL	~490	~515	Not Specified	~15-20 fold	[5]
Tetrazine-Coumarin	Not Specified	~400-600	Not Specified	~3 fold	[5]
Tetrazine-BODIPY TMR-X	Not Specified	~400-600	Not Specified	~15-20 fold	[5]
BODIPY-p-Tz	Not Specified	Not Specified	Not Specified	>1000 fold	[16]
FI-6-Tz	Not Specified	Not Specified	Not Specified	Up to 109-fold	[17]
OG-5-Tz	Not Specified	Not Specified	Not Specified	60-fold	[17]
Rh-5-Tz	Not Specified	Not Specified	Not Specified	22-fold	[17]
MeSiRh-5-Tz	Not Specified	Not Specified	Not Specified	2.0 to 3.3-fold	[17]
o-TzR	Not Specified	Not Specified	0.3% (quenched)	95-fold	[18]
o-TzSiR	Not Specified	Not Specified	0.7% (quenched)	45-fold	[18]

Note: The exact photophysical properties can vary depending on the solvent and local environment.

Experimental Protocols

Protocol 1: General Live-Cell Labeling with Tetrazine-Fluorophore Probes

This protocol describes a general procedure for labeling live cells that have been pre-targeted with a TCO-modified molecule (e.g., an antibody or a small molecule).

Materials:

- Cells cultured on glass-bottom imaging dishes
- TCO-modified targeting molecule (e.g., antibody, small molecule)
- Tetrazine-fluorophore conjugate (e.g., FAM tetrazine, 5-isomer)
- Live-cell imaging medium (e.g., phenol red-free DMEM)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

Procedure:

- Cell Preparation: Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.
- Pre-targeting with TCO:
 - If using a TCO-modified antibody, dilute it in pre-warmed cell culture medium (typically 1-10 µg/mL).[\[11\]](#)
 - If using a TCO-modified small molecule, dilute it to the desired concentration in cell culture medium.
 - Remove the culture medium from the cells, wash once with PBS, and add the TCO-targeting molecule solution.
 - Incubate for 1 hour at 37°C in a CO2 incubator.[\[11\]](#)
- Washing: Remove the TCO-targeting molecule solution and wash the cells three times with pre-warmed cell culture medium to remove any unbound molecules.[\[11\]](#)
- Tetrazine-Fluorophore Labeling:

- Prepare a 1-10 μM solution of the tetrazine-fluorophore in pre-warmed live-cell imaging medium.[\[17\]](#)
- Remove the wash medium from the cells and add the tetrazine-fluorophore solution.
- Incubate for 15-60 minutes at 37°C, protected from light.[\[11\]](#)[\[17\]](#) The optimal time may need to be determined empirically.
- Final Wash and Imaging:
 - For no-wash imaging, you can proceed directly to imaging.
 - For reduced background, remove the tetrazine-fluorophore solution and wash the cells twice with pre-warmed imaging medium.[\[11\]](#)
 - Add fresh, pre-warmed imaging medium to the cells.
 - Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore (e.g., FITC filter for FAM, excitation/emission: ~494/521 nm).[\[17\]](#)

Protocol 2: In Vitro Fluorescence Turn-On Assay

This protocol is for quantifying the fluorescence enhancement of a tetrazine-fluorophore probe upon reaction with a dienophile in a cell-free system.

Materials:

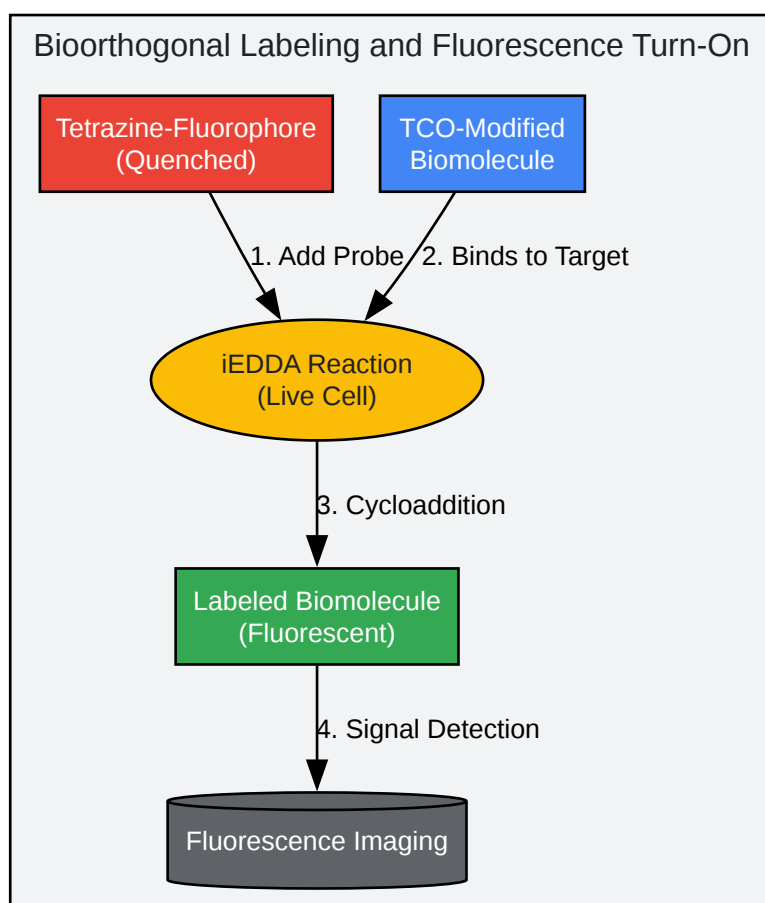
- Tetrazine-fluorophore conjugate
- Dienophile (e.g., trans-cyclooctenol)
- Phosphate-buffered saline (PBS), pH 7.4
- Fluorometer or plate reader

Procedure:

- Prepare Stock Solutions:

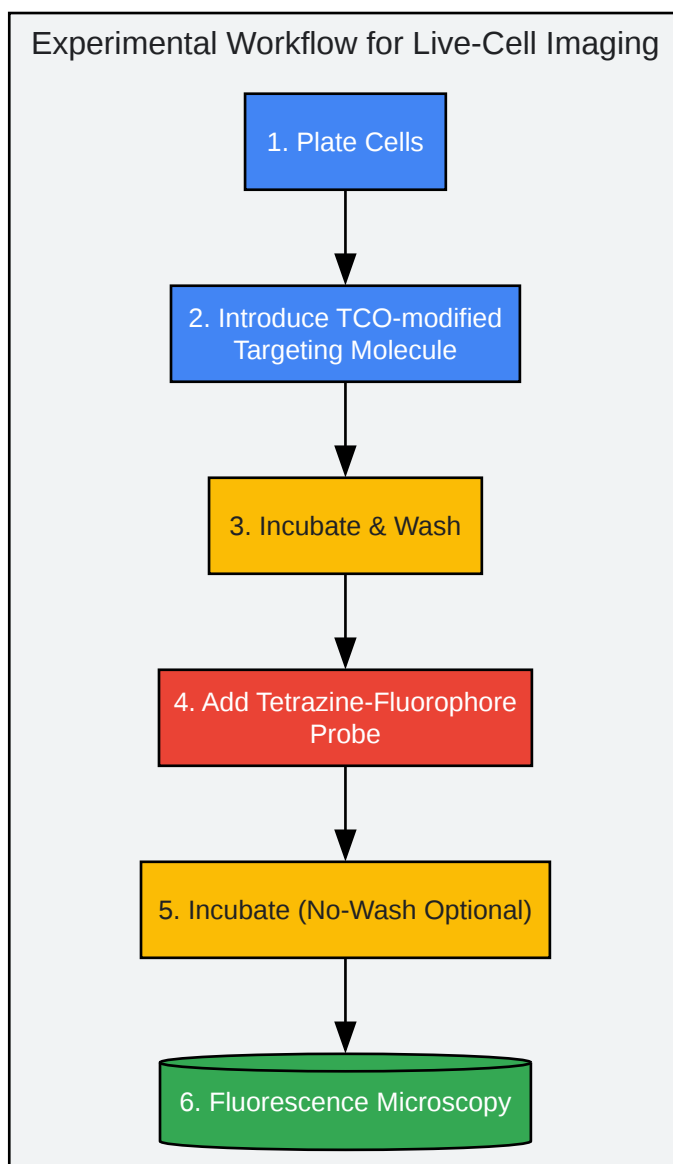
- Prepare a stock solution of the tetrazine-fluorophore conjugate in a suitable solvent (e.g., DMSO).
- Prepare a stock solution of the dienophile in a suitable solvent.
- Reaction Setup:
 - In a cuvette or a well of a microplate, dilute the tetrazine-fluorophore stock solution in PBS (pH 7.4) to a final concentration of 1 μ M.^[5]
- Baseline Measurement: Measure the initial fluorescence emission spectrum of the tetrazine-fluorophore solution.
- Initiate Reaction: Add an excess of the dienophile (e.g., trans-cyclooctenol) to the cuvette or well.
- Monitor Fluorescence: Record the fluorescence emission spectrum at different time points until the reaction reaches completion (i.e., the fluorescence intensity plateaus).
- Data Analysis:
 - Determine the fluorescence turn-on ratio by dividing the final fluorescence intensity by the initial fluorescence intensity at the emission maximum.

Visualizations



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Caption: Signaling pathway of a tetrazine-based fluorescent probe.



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Caption: General workflow for live-cell imaging experiments.

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